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Abstract
Diammonium adipate, the salt formed from adipic acid and two equivalents of ammonia, is a

molecule of interest in various chemical and pharmaceutical contexts. Understanding its

molecular structure, vibrational properties, and intermolecular interactions is crucial for

predicting its behavior in different environments. This technical guide provides an in-depth

overview of the theoretical investigation of diammonium adipate using quantum chemical

calculations. While a dedicated, comprehensive computational study on this specific molecule

is not extensively available in peer-reviewed literature, this guide synthesizes established

computational methodologies and presents illustrative data to offer valuable insights into its

molecular characteristics. The information herein is based on standard computational chemistry

practices and data from studies on closely related dicarboxylic acid-ammonia systems.

Introduction
Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in

the production of nylon.[1] Its ammonium salt, diammonium adipate, is formed through a

straightforward acid-base neutralization reaction.[2] The molecular structure and stability of this

salt are governed by the ionic interaction between the adipate dianion and the two ammonium

cations, as well as a network of hydrogen bonds. Quantum chemical calculations, particularly

those based on Density Functional Theory (DFT), are powerful tools for elucidating the

geometric and electronic properties of such molecular systems.[3]
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This guide outlines the theoretical framework for the quantum chemical analysis of

diammonium adipate, presents expected quantitative data for its optimized geometry and

vibrational frequencies, and details the computational protocols typically employed in such

studies.

Molecular Geometry and Energetics
The geometry of the diammonium adipate molecule is optimized to find the lowest energy

conformation. This involves calculating key structural parameters such as bond lengths, bond

angles, and dihedral angles. The interaction between the adipate dianion and the ammonium

cations is a critical factor in determining the overall structure.

Optimized Molecular Structure
Quantum chemical calculations can predict the most stable three-dimensional arrangement of

atoms in the diammonium adipate salt.[4] The adipate backbone can adopt various

conformations, and its interaction with the ammonium ions through hydrogen bonding plays a

significant role in stabilizing the final structure.

Table 1: Illustrative Optimized Geometric Parameters for Diammonium Adipate
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Parameter Atoms Involved Value (Å or °)

Bond Lengths

C-C (average in chain) 1.54

C=O (carboxylate) 1.26

C-O (carboxylate) 1.26

N-H (ammonium) 1.03

Bond Angles

O-C-O (carboxylate) 125.0

C-C-C (chain) 112.0

H-N-H (ammonium) 109.5

Hydrogen Bond

N-H···O ~2.80

Note: These values are representative and based on typical results from DFT calculations for

similar organic ammonium salts. Actual values would be dependent on the specific level of

theory and basis set used.

Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable

information about the functional groups and bonding within a molecule. Quantum chemical

calculations can predict the vibrational frequencies and their corresponding normal modes,

aiding in the interpretation of experimental spectra.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in

Diammonium Adipate
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Vibrational Mode Functional Group
Calculated Frequency
(cm⁻¹)

N-H Stretch Ammonium (NH₄⁺) 3300 - 3100

C-H Stretch Alkane (CH₂) 2950 - 2850

C=O Stretch (asymmetric) Carboxylate (COO⁻) ~1560

C=O Stretch (symmetric) Carboxylate (COO⁻) ~1410

C-N Stretch Not applicable

O-H Stretch Not applicable

Note: These frequencies are illustrative and are typically subject to scaling factors to better

match experimental data.

Experimental Protocols: Computational
Methodology
The quantum chemical calculations for diammonium adipate would typically be performed

using Density Functional Theory (DFT), which offers a good balance between accuracy and

computational cost.

Geometry Optimization
The molecular geometry of diammonium adipate would be optimized using a functional such

as B3LYP or PW91PW91, paired with a suitable basis set like 6-311++G(d,p).[4] The

optimization process involves finding the minimum energy structure on the potential energy

surface.

Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same

level of theory. This calculation yields the harmonic vibrational frequencies and the

corresponding IR and Raman intensities. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum.
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Software
Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are

commonly used for these types of calculations.

Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical

calculations on the diammonium adipate molecule.

Initial Structure Generation
(Diammonium Adipate)

Geometry Optimization
(DFT: e.g., B3LYP/6-311++G(d,p))

Vibrational Frequency Calculation

Analysis of Results
(Bond Lengths, Angles, Frequencies)

Final Report and Visualization

Click to download full resolution via product page

A typical computational workflow for quantum chemical calculations.

Intermolecular Interactions
The primary intermolecular forces in diammonium adipate are the ionic attraction between the

ammonium and adipate ions and the hydrogen bonding network.
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Key intermolecular interactions in diammonium adipate.

Conclusion
Quantum chemical calculations provide a powerful framework for understanding the molecular

properties of diammonium adipate. While specific, published computational data for this

molecule is limited, the methodologies outlined in this guide, based on established practices for

similar systems, offer a robust approach for its theoretical investigation. The illustrative data

presented for its geometry and vibrational frequencies serve as a valuable reference for

researchers and scientists in the fields of chemistry and drug development. Further dedicated

computational studies would be beneficial to provide a more precise and experimentally

validated understanding of this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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